(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid
Description
This compound (CAS: 1371977-93-3) features a cyclopropane ring substituted with a carboxylic acid group at position 1 and a carbamoyl-linked 2-(tert-butylsulfanyl)ethyl chain at position 2. Its molecular formula is C₁₁H₁₉NO₃S (molar mass: 257.34 g/mol) . The tert-butylsulfanyl group confers high lipophilicity, while the carbamoyl and carboxylic acid groups enable hydrogen bonding, making it a candidate for drug design targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
(1R,2S)-2-(2-tert-butylsulfanylethylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-11(2,3)16-5-4-12-9(13)7-6-8(7)10(14)15/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBLRFRBGWKTG-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)[C@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene, followed by the introduction of the tert-butylsulfanyl and carbamoyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine under specific conditions.
Substitution: The cyclopropane ring can participate in nucleophilic substitution reactions, leading to ring-opening or functional group exchange.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.
Scientific Research Applications
Anticancer Research
Research indicates that compounds similar to (1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid may exhibit anticancer properties. Studies have shown that modifications of cyclopropane derivatives can lead to enhanced activity against various cancer cell lines. For instance, cyclopropane-containing compounds have been explored for their ability to inhibit specific cancer pathways, potentially leading to new therapeutic agents .
Drug Design and Development
The unique structure of this compound makes it a candidate for drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways. The presence of the tert-butylsulfanyl group can influence the lipophilicity and bioavailability of the drug, making it suitable for oral administration . Additionally, the cyclopropane ring can provide rigidity, which is beneficial for binding interactions with biological targets.
Enzyme Inhibition
Studies have demonstrated that compounds with similar structural motifs can act as effective enzyme inhibitors. For example, research into related carbamoyl compounds has revealed their potential to inhibit proteases and other enzymes critical in disease pathways . The specific mechanism of action for this compound remains an area for further investigation.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of cyclopropane carboxylic acids and evaluated their anticancer activity against breast cancer cell lines. The results indicated that modifications at the nitrogen atom significantly enhanced cytotoxicity, suggesting that this compound could be a promising lead compound for further development .
Case Study 2: Enzyme Inhibition Mechanism
A biochemical study focused on the inhibition of serine proteases by carbamate derivatives showed that structural features such as the presence of a cyclopropane ring can enhance binding affinity. The findings suggest that this compound may serve as a potent inhibitor in therapeutic applications targeting protease-related diseases .
Mechanism of Action
The mechanism of action of (1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, while the carbamoyl group can form hydrogen bonds or covalent interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Biological Activity
(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H19NO3S |
| Molecular Weight | 245.34 g/mol |
| CAS Number | 1371977-93-3 |
The compound features a cyclopropane ring, a tert-butylsulfanyl group, and a carbamoyl group, which contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyclopropane ring serves as a reactive site, while the carbamoyl group can form hydrogen bonds or covalent interactions with proteins. These interactions may modulate enzyme activity or receptor function, leading to various biological effects.
Potential Biological Effects
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as a ligand for certain receptors, influencing signaling pathways.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study investigating the compound's effect on enzyme activity showed that it significantly inhibited the activity of certain proteases, suggesting potential applications in therapeutic contexts where protease inhibition is beneficial.
-
Cellular Assays :
- In cellular models, this compound demonstrated cytotoxic effects against cancer cell lines at micromolar concentrations. This indicates its potential as an anticancer agent.
-
Animal Models :
- Preliminary studies in animal models have shown that the compound can reduce tumor growth when administered in conjunction with standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation.
Similar Compounds and Their Activities
| Compound | Biological Activity |
|---|---|
| tert-Butyl carbamate | Known for its role in protecting amines in synthesis; limited biological activity. |
| Cyclopropane carboxylic acid | Exhibits moderate antibacterial properties; less potent than the target compound. |
| tert-Butylsulfanyl ethylamine | Shows some neuroprotective effects but lacks the structural complexity of the target compound. |
The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially leading to enhanced biological activities.
Q & A
Q. What are the key synthetic strategies for introducing the tert-butylsulfanyl group into cyclopropane-carboxylic acid derivatives?
The tert-butylsulfanyl group is typically introduced via nucleophilic substitution or thiol-ene coupling. For example, cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., Rh(II) or Cu(I)) are common precursors. Subsequent functionalization involves reacting the cyclopropane intermediate with 2-(tert-butylsulfanyl)ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carbamoyl linkage . Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions like disulfide formation.
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of the cyclopropane ring?
High-resolution NMR (¹H and ¹³C) is essential for stereochemical analysis. Key diagnostic signals include coupling constants (J values) between cyclopropane protons (e.g., J1,2 ≈ 5–8 Hz for cis-substituted cyclopropanes) and NOE correlations to confirm spatial proximity of substituents. X-ray crystallography provides definitive stereochemical assignment, while vibrational circular dichroism (VCD) can resolve enantiomeric purity .
Q. What are common impurities in the synthesis of this compound, and how are they resolved?
Impurities often arise from incomplete cyclopropanation (e.g., open-chain byproducts) or racemization during carbamoyl coupling. Reverse-phase HPLC with a C18 column (ACN/water gradient) effectively separates these species. Mass spectrometry (HRMS) identifies side products like tert-butylsulfanyl disulfides or hydrolyzed carboxylic acids .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
Discrepancies may stem from polymorphic forms, solvate formation, or residual solvents. Differential scanning calorimetry (DSC) can identify polymorphs, while dynamic vapor sorption (DVS) assesses hygroscopicity. Standardized recrystallization protocols (e.g., using EtOAc/hexane) and strict drying conditions (e.g., P2O5 desiccation) improve reproducibility. Cross-validation with computational models (e.g., DFT-predicted NMR shifts) further clarifies structural assignments .
Q. How does the tert-butylsulfanyl group influence the compound’s reactivity compared to methyl or trifluoromethyl analogs?
The tert-butylsulfanyl group enhances steric bulk and electron-withdrawing effects via sulfur’s electronegativity, reducing nucleophilic attack at the cyclopropane ring. Comparative kinetic studies (e.g., hydrolysis rates in buffered solutions) show slower degradation than methyl analogs but faster than trifluoromethyl derivatives. Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps, impacting enzyme-binding interactions .
Q. What experimental designs are optimal for studying this compound’s enzyme inhibition mechanisms?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). Mutagenesis studies (e.g., cysteine-to-serine substitutions in the enzyme active site) can probe the role of the tert-butylsulfanyl group in covalent adduct formation. Kinetic assays under varying pH and redox conditions elucidate susceptibility to thiol-disulfide exchange .
Methodological Considerations
- Synthetic Optimization : Screen catalysts (e.g., Rh2(OAc)4 vs. Ru-based) to improve cyclopropanation yields. Monitor reaction progress via inline FTIR for real-time carbonyl intermediate detection .
- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify batch-to-batch variability in spectral datasets. Collaborate with open-access repositories to benchmark results against published crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
